methanone N-(2,4-dichlorophenyl)hydrazone CAS No. 306977-31-1](/img/structure/B2748009.png)

[3-chloro-5-(trifluoromethyl)-2-pyridinyl](3-pyridinyl)methanone N-(2,4-dichlorophenyl)hydrazone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

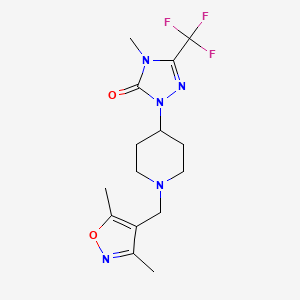

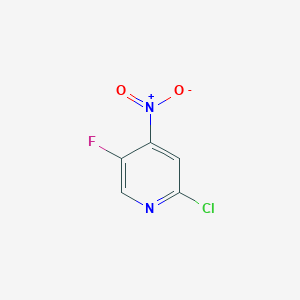

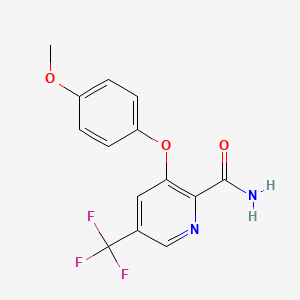

This compound is a hydrazone derivative. Hydrazone derivatives are often used in organic synthesis and in the development of pharmaceuticals . The compound contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyridine, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyridine derivative with a hydrazine . Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a trifluoromethyl group, and a hydrazone group . These functional groups could potentially influence the compound’s reactivity and properties.Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups present in its structure. The pyridine ring might undergo electrophilic substitution reactions, while the hydrazone group could potentially be involved in condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in its structure. For example, the presence of a pyridine ring could contribute to the compound’s aromaticity and potentially influence its solubility and stability .科学的研究の応用

Synthesis and Solution Chemistry of Metal Complexes

Hydrazone ligands have been utilized in the synthesis and structural analysis of metal complexes. For example, oxovanadium(V) complexes incorporating hydrazone ligands exhibit interesting structural characteristics and potential catalytic activities. These complexes have been studied for their solution chemistry, revealing insights into their stability and reactivity under different conditions (Mondal, Drew, & Ghosh, 2009).

Visualized Fabric Discoloration by Bi-Heterocyclic Hydrazone Dyes

Research has been conducted on bi-heterocyclic hydrazone dyes, demonstrating their ability to cause fabric discoloration. This property is attributed to proton transfer arising from azo-hydrazone tautomerism, highlighting the potential of hydrazone compounds in textile applications (Qian, Zhao, Dai, & Huang, 2017).

Chromogenic Properties and Metal Detection

Hydrazones with substitutions on the pyridine ring have been synthesized to study their chromogenic properties and interactions with metals. Such compounds have shown sensitivity for detecting trace amounts of metals, exemplifying their application in analytical chemistry (Odashima, Kikuchi, Ohtani, & Ishii, 1986).

Antimicrobial and Antitumor Activities

Hydrazone derivatives have been explored for their antimicrobial and antitumor properties. Compounds containing hydrazone moieties have demonstrated potential as antimicrobial agents and modulators of estrogen receptors, suggesting their applicability in medical and pharmaceutical research (Bhise et al., 2009; Mogilaiah, Vidya, Kavitha, & Kumar, 2009).

Structural Analysis of Hydrazone Complexes

Studies on iron(III) aroyl hydrazones and their complexes provide insight into the structural aspects of these compounds. Crystal and molecular structure analyses reveal the coordination environment and potential chemical reactivity, contributing to our understanding of hydrazone-based complexes (Murphy, Rose, Schomaker, & Aruffo, 1985).

Safety and Hazards

将来の方向性

作用機序

Mode of Action

Based on its chemical structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Without knowledge of the compound’s specific targets and mode of action, it is difficult to predict its potential effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific environmental influences on this compound are currently unknown .

特性

IUPAC Name |

2,4-dichloro-N-[(Z)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-pyridin-3-ylmethylidene]amino]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl3F3N4/c19-12-3-4-15(13(20)7-12)27-28-16(10-2-1-5-25-8-10)17-14(21)6-11(9-26-17)18(22,23)24/h1-9,27H/b28-16- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDOARVFIHAZIE-NTFVMDSBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=NNC2=C(C=C(C=C2)Cl)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C(=N/NC2=C(C=C(C=C2)Cl)Cl)/C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl3F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[2-(2-nitroethyl)benzamido]benzoate](/img/structure/B2747932.png)

![Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride](/img/structure/B2747936.png)

![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride](/img/structure/B2747941.png)